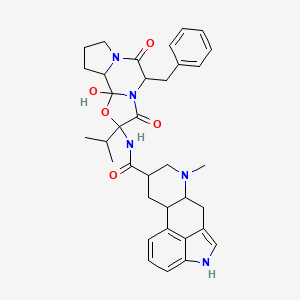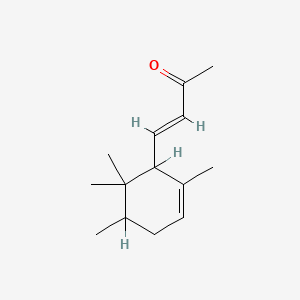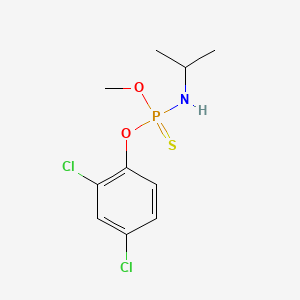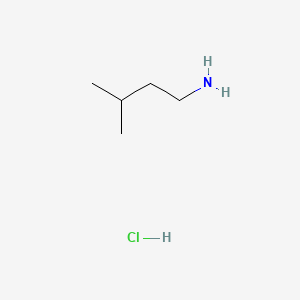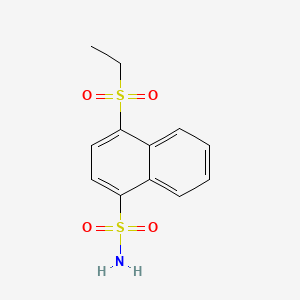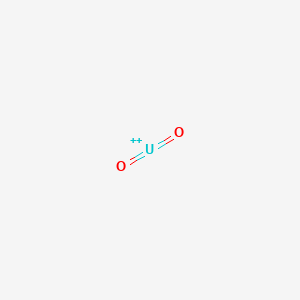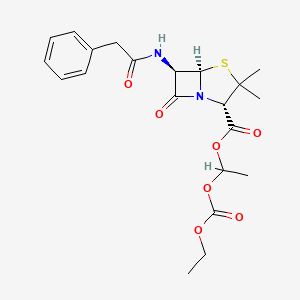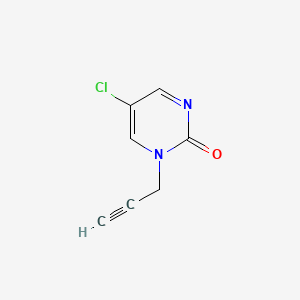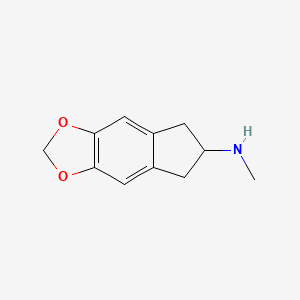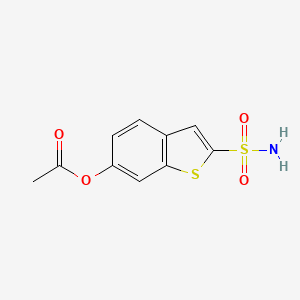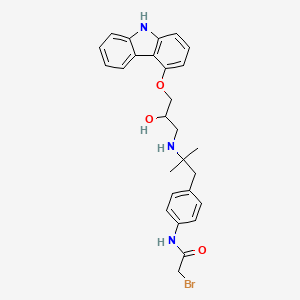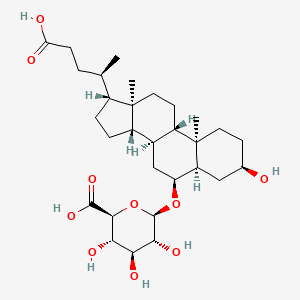
Hyodeoxycholate-6-O-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hyodeoxycholic acid 6-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is hyodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 6. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a dicarboxylic acid and a steroid glucosiduronic acid. It derives from a hyodeoxycholic acid. It is a conjugate acid of a hyodeoxycholate 6-O-(beta-D-glucuronide)(2-).
Wissenschaftliche Forschungsanwendungen
Enzyme Interaction and Quantification
Hyodeoxycholate-6-O-glucuronide's interaction with enzymes has been a topic of study. For instance, its reaction with 3 alpha-hydroxysteroid dehydrogenase has been examined, revealing only minimal enzyme activity towards this compound. This finding is significant as it suggests that the 6-glucuronide either blocks or hinders enzyme access to the 3-hydroxyl group, a crucial insight into its biochemical properties (Little et al., 1987).
Metabolism and Excretion
Research has shown that Hyodeoxycholate-6-O-glucuronide plays a role in the metabolism and excretion of bile acids. Studies have indicated that a significant proportion of hyodeoxycholic acid is excreted by the kidney as a glucuronide, highlighting the compound's importance in bile acid metabolism and excretion in humans (Sacquet et al., 1983).
Glucuronidation in Human Organs
Hyodeoxycholate-6-O-glucuronide is extensively studied for its glucuronidation activity in human organs. It has been found that this compound is actively metabolized in liver, kidney, and small bowel microsomes, indicating its significant role in the glucuronidation process in these organs (Marschall et al., 1987).
Role in Drug Metabolism
The compound has been identified as a critical player in the metabolism of drugs and other xenobiotics. Studies have demonstrated its involvement in the glucuronidation process, crucial for detoxifying and eliminating various substances from the body. This highlights its potential application in pharmacokinetics and drug development (Ritter, 2000).
Biochemical Analysis
Analytical standards for hyodeoxycholic acid glucuronides, including Hyodeoxycholate-6-O-glucuronide, have been developed to facilitate the characterization of bile acid metabolites in biochemical analyses. This is crucial for understanding the metabolic pathways and interactions of various bile acids (Caron et al., 2006).
Eigenschaften
CAS-Nummer |
76060-17-8 |
|---|---|
Produktname |
Hyodeoxycholate-6-O-glucuronide |
Molekularformel |
C30H48O10 |
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(32)33)17-5-6-18-16-13-21(39-28-25(36)23(34)24(35)26(40-28)27(37)38)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
InChI-Schlüssel |
MAXKTGFGXCXJFY-HHUAQUJWSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Synonyme |
HDC-6-OG hyodeoxycholate-6-O-glucuronide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



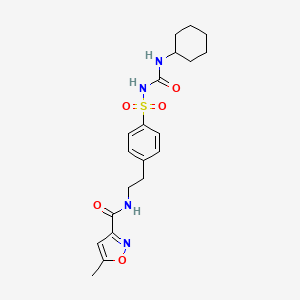
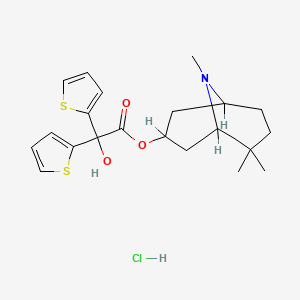
![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)
